1-(4-Fluorobencil)-1,4-diazepano dihidrocloruro hidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

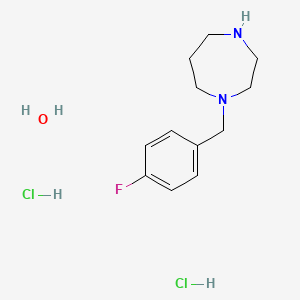

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a chemical compound with the molecular formula C12H17FN2·2HCl·H2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorobenzyl group adds unique properties to this compound, making it of interest in various scientific fields.

Aplicaciones Científicas De Investigación

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-(4-fluorobenzyl)piperidine, have been found to interact with beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process implicated in neurodegenerative diseases .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .

Biochemical Pathways

If the compound does indeed target beta-secretase 1, it could potentially influence the amyloidogenic pathway, which is involved in the pathogenesis of alzheimer’s disease .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

If the compound does indeed target beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include additional techniques such as column chromatography to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

- 1-(4-Fluorobenzyl)homopiperazine dihydrochloride hydrate

- 1-(4-Fluorobenzyl)piperidine dihydrochloride hydrate

Uniqueness

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperidine and piperazine analogs

Actividad Biológica

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of diazepanes, which are known for their diverse pharmacological properties. The presence of the 4-fluorobenzyl group is significant, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

- IUPAC Name : 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

- Molecular Formula : C11H14Cl2F2N2

- Molecular Weight : 263.15 g/mol

The biological activity of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate may be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The fluorobenzyl moiety enhances lipophilicity, potentially facilitating better membrane permeability and receptor binding.

Anticancer Activity

Recent studies have suggested that compounds similar to 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate can act as inhibitors of kinases involved in cancer progression. For example, a related compound was shown to inhibit casein kinase 1 (CK1), which plays a role in the development of hematological cancers and colon cancer. The inhibition of CK1 leads to decreased phosphorylation of downstream targets, promoting apoptosis in cancer cells .

Antimicrobial Properties

Compounds structurally related to this diazepane have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. For instance, derivatives with similar structural features have been evaluated for their inhibitory effects on Agaricus bisporus tyrosinase, showcasing potential applications in treating fungal infections .

Study on Cancer Cell Lines

In a study evaluating the efficacy of related diazepane compounds on cancer cell lines (HT29 and others), IC50 values were determined to assess their potency. The results indicated that these compounds could effectively reduce cell viability at low micromolar concentrations, suggesting significant anticancer potential .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.6 | HT29 Cells |

| Compound B | 3.2 | B16F10 Cells |

| Compound C | 8.0 | Agaricus bisporus Tyrosinase |

Research Findings

Research has shown that the introduction of fluorine into organic compounds can enhance their biological activity due to improved binding affinity and selectivity towards biological targets. In particular, the 4-fluorobenzyl group has been linked to increased potency in various assays measuring enzyme inhibition and cellular responses.

Kinetic Studies

Kinetic studies performed on related compounds revealed that they act as competitive inhibitors against target enzymes such as tyrosinase. The kinetic parameters were determined using Lineweaver-Burk plots, demonstrating that these compounds effectively compete with substrates for binding sites .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,4-diazepane;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;;/h2-5,14H,1,6-10H2;2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBWGCPXUOYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)F.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.